N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzoyl group, an aminoethyl linkage, and two trifluoroethoxy groups attached to a benzamide core, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Aminoethylation: The dichlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2,4-dichlorobenzoyl)ethylenediamine.
Introduction of Trifluoroethoxy Groups: The final step involves the reaction of N-(2,4-dichlorobenzoyl)ethylenediamine with 2,5-dihydroxybenzamide in the presence of trifluoroethanol and a suitable catalyst to introduce the trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and trifluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorobenzoyl and trifluoroethoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-dimethoxybenzamide: Similar structure but with dimethoxy groups instead of trifluoroethoxy groups.
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-dihydroxybenzamide: Contains dihydroxy groups instead of trifluoroethoxy groups.
Uniqueness
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F6N2O4/c21-11-1-3-13(15(22)7-11)17(31)29-5-6-30-18(32)14-8-12(33-9-19(23,24)25)2-4-16(14)34-10-20(26,27)28/h1-4,7-8H,5-6,9-10H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCSISAPLLIADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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